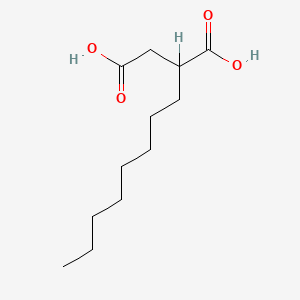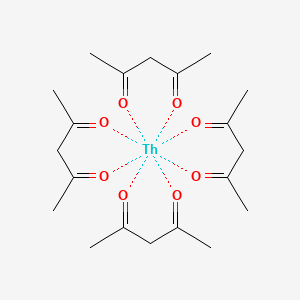
Thorium,4-pentanedionato)-
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis(2,4-pentanedionato)thorium(IV) typically involves the reaction of thorium salts with acetylacetone (2,4-pentanedione) in the presence of a base. The base facilitates the deprotonation of acetylacetone, forming the acetylacetonate anion, which then coordinates to the thorium ion . The reaction can be represented as follows:
Th4++4acacH→Th(acac)4+4H+
where ( \text{acacH} ) is acetylacetone and ( \text{acac} ) is the acetylacetonate anion.
Industrial Production Methods
Industrial production of thorium acetylacetonates involves similar principles but on a larger scale. The process typically uses thorium nitrate or thorium chloride as the thorium source and acetylacetone as the ligand. The reaction is carried out in an organic solvent, such as ethanol, under controlled temperature and pH conditions to ensure complete complexation and high yield .
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(2,4-pentanedionato)thorium(IV) undergoes various chemical reactions, including:
Ligand Exchange Reactions: The acetylacetonate ligands can be exchanged with other ligands in the presence of suitable reagents.
Oxidation and Reduction: While the thorium center in this compound is in the +4 oxidation state, it can participate in redox reactions under specific conditions, although such reactions are less common compared to ligand exchange.
Common Reagents and Conditions
Common reagents used in reactions with tetrakis(2,4-pentanedionato)thorium(IV) include bases (e.g., ammonia, carbonate), organic solvents (e.g., ethanol, dimethyl sulfoxide), and other ligands that can replace acetylacetonate .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, ligand exchange reactions can produce new thorium complexes with different ligands, while redox reactions can alter the oxidation state of thorium .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tetrakis(2,4-pentanedionato)thorium(IV) is used as a precursor for the synthesis of other thorium complexes. Its stability and solubility in organic solvents make it a valuable reagent for various coordination chemistry studies .
Biology and Medicine
Thorium compounds, including tetrakis(2,4-pentanedionato)thorium(IV), are being researched for their potential use in cancer treatment. Thorium-227, a radioisotope of thorium, is used in targeted alpha therapy (TAT) to deliver lethal doses of radiation to cancer cells while minimizing damage to surrounding healthy tissue .
Industry
In industry, thorium acetylacetonates are used in the production of high-temperature ceramics and as catalysts in polymerization reactions.
Mecanismo De Acción
The mechanism of action of tetrakis(2,4-pentanedionato)thorium(IV) in its various applications involves the coordination of the acetylacetonate ligands to the thorium center, which stabilizes the complex and allows it to participate in further chemical reactions. In targeted alpha therapy, the thorium-227 isotope decays, emitting alpha particles that destroy cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- Tetrakis(2,4-pentanedionato)zirconium(IV)
- Tetrakis(2,4-pentanedionato)hafnium(IV)
- Tetrakis(2,4-pentanedionato)uranium(IV)
Uniqueness
Tetrakis(2,4-pentanedionato)thorium(IV) is unique due to the specific properties of thorium, such as its ability to form stable complexes and its radioactivity. Compared to zirconium and hafnium analogs, thorium complexes exhibit different reactivity and stability profiles due to the larger ionic radius and different electronic configuration of thorium .
Propiedades
IUPAC Name |
pentane-2,4-dione;thorium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H8O2.Th/c4*1-4(6)3-5(2)7;/h4*3H2,1-2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBOUCNPIOFXGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Th] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O8Th | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17499-48-8 | |
| Record name | Thorium acetylacetonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thorium acetylacetonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


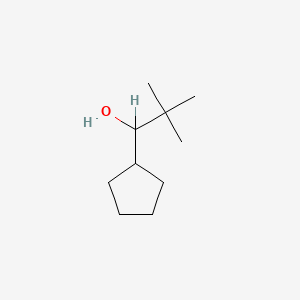
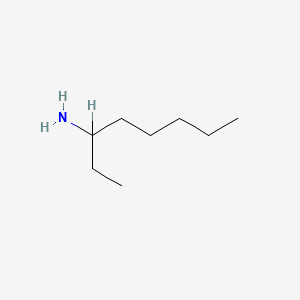

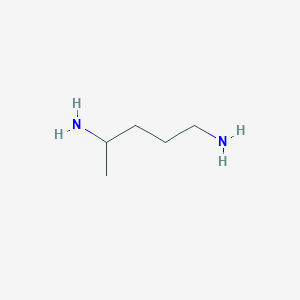
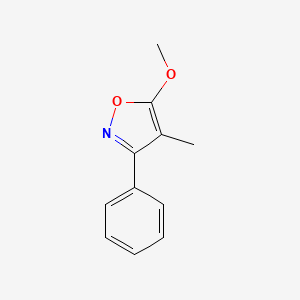
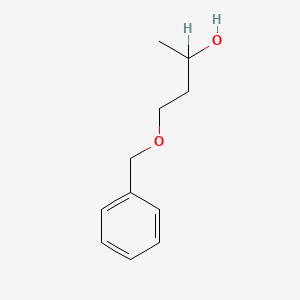
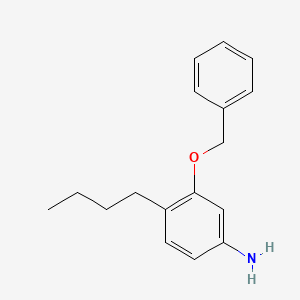

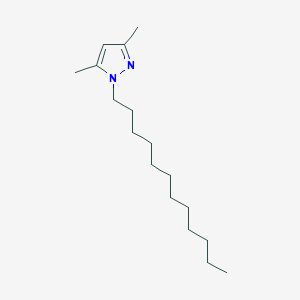
![6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1615512.png)
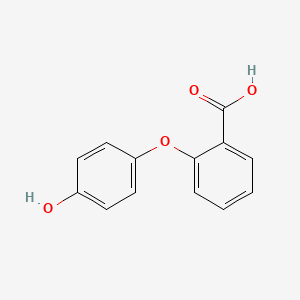
![5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1615514.png)
![4-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B1615515.png)
